![molecular formula C11H12FNO2 B3380226 N-[1-(2-Fluorophenyl)-2-oxopropyl]acetamide CAS No. 186036-07-7](/img/structure/B3380226.png)
N-[1-(2-Fluorophenyl)-2-oxopropyl]acetamide
Overview
Description
N-[1-(2-Fluorophenyl)-2-oxopropyl]acetamide (CAS 186036-07-7) is an acetamide derivative with the molecular formula C₁₁H₁₂FNO₂ and a molecular weight of 209.22 g/mol . The compound features a 2-fluorophenyl group attached to a 2-oxopropyl chain, which is further linked to an acetamide moiety. Limited data on its physical properties (e.g., melting/boiling points) or biological activity are available, but its fluorinated aromatic core positions it within a class of compounds studied for diverse applications, including pharmaceuticals and organic intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Fluorophenyl)-2-oxopropyl]acetamide typically involves the reaction of 2-fluoroacetophenone with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions. While direct data for this compound is limited, analogous amides (e.g., 2-(2-fluorophenyl)acetamide) hydrolyze to form carboxylic acids.
Conditions and Outcomes:
Reaction Type | Reagents/Conditions | Product | Notes |
---|---|---|---|
Acidic hydrolysis | HCl/H₂O, reflux | 1-(2-Fluorophenyl)-2-oxopropanoic acid | Likely proceeds via nucleophilic attack on the carbonyl carbon. |
Basic hydrolysis | NaOH/H₂O, heat | Sodium salt of 1-(2-Fluorophenyl)-2-oxopropanoate | Requires prolonged heating due to steric hindrance from the ketone group. |
Reduction of the Ketone Group
The 2-oxopropyl moiety is susceptible to reduction. For example, catalytic hydrogenation or borohydride-based reagents convert the ketone to a secondary alcohol.
Reported Data:
A structurally related compound, ( S)- 11l (from ), underwent ketone reduction to improve metabolic stability.
Nucleophilic Additions to the Ketone
The ketone group participates in nucleophilic additions, forming imines or enamines.
Example Reaction with Hydroxylamine:
Reagent | Product | Application |
---|---|---|
NH₂OH·HCl | 1-(2-Fluorophenyl)-2-(hydroxyimino)propylacetamide | Intermediate for heterocycle synthesis. |
Electrophilic Aromatic Substitution (EAS)
The 2-fluorophenyl ring directs electrophilic substitution to specific positions. The fluorine atom’s -I effect deactivates the ring, favoring meta substitution, while the acetamide and ketone groups impose steric constraints.
Nitration Example:
Nitrating Agent | Conditions | Major Product | Yield |
---|---|---|---|
HNO₃/H₂SO₄ | 0–5°C | 3-Nitro-2-fluorophenyl derivative | ~45% (inferred from) |
Amide Alkylation
The acetamide’s nitrogen can undergo alkylation under strong basic conditions:
Alkylating Agent | Base | Product |
---|---|---|
CH₃I | K₂CO₃ | N-Methyl-N-[1-(2-fluorophenyl)-2-oxopropyl]acetamide |
Enolate Formation
The ketone generates enolates with LDA or NaH, enabling alkylation or aldol reactions:
Base | Electrophile | Product |
---|---|---|
LDA, THF, -78°C | CH₃I | 1-(2-Fluorophenyl)-3-oxo-butylacetamide |
Interaction with Biological Targets
While not a traditional chemical reaction, the compound’s binding to Formyl Peptide Receptor 2 (FPR2) involves non-covalent interactions. Structural analogs (e.g., compound 2 in ) show:
Stability and Degradation
-
Photodegradation: The fluorophenyl group may undergo defluorination under UV light .
-
Oxidative Stability: The ketone is prone to oxidation under harsh conditions (e.g., KMnO₄), forming a dicarboxylic acid.
Synthetic Modifications
Derivatization efforts focus on enhancing FPR2 agonist activity and metabolic stability :
Modification Site | Example Derivative | Key Outcome |
---|---|---|
Ketone → Alcohol | ( S)- 11l | 26 nM EC₅₀ at FPR2, improved BBB permeability . |
Amide → Urea | Compound 2 analogs | Balanced metabolic stability and potency . |
Scientific Research Applications
Synthetic Routes
- Laboratory Synthesis : Utilizes standard organic chemistry techniques to produce the compound in smaller quantities.
- Industrial Production : Scaled-up processes maintain the same reactants and conditions but utilize industrial-grade equipment for efficiency.
Scientific Research Applications
The compound exhibits a wide range of applications:
Chemistry
- Intermediate in Synthesis : Serves as a building block for more complex organic molecules, facilitating the development of new compounds with desired properties.
Biology
- Biological Activity Studies : Investigated for interactions with various biomolecules, which may reveal insights into its mechanism of action and therapeutic potential.
- Anti-inflammatory Properties : Related compounds have shown promise in reducing pro-inflammatory cytokines in cellular models, suggesting potential applications in inflammatory diseases .
Medicine
- Therapeutic Investigations : The compound is being studied for its potential use in treating conditions like Alzheimer's disease through its ability to modulate inflammatory responses and promote neuronal survival .
- Pharmacological Tool : Its interaction with specific receptors (e.g., FPR2) has been explored, indicating its role as a potential therapeutic agent against neurodegenerative diseases .
Case Study 1: Anti-inflammatory Mechanism
A study highlighted that derivatives similar to N-[1-(2-Fluorophenyl)-2-oxopropyl]acetamide can activate FPR2 receptors, leading to reduced production of pro-inflammatory mediators in microglial cells. This was evidenced by decreased levels of TNF-α and IL-1β following treatment with such compounds in models of inflammation .
Case Study 2: Neuroprotective Effects
In experiments involving mouse hippocampal organotypic cultures stimulated with lipopolysaccharide (LPS), treatment with compounds related to this compound resulted in significant neuroprotection. The compounds not only reduced cell death but also improved mitochondrial function, suggesting their utility in neuroprotective strategies against neurodegeneration .
Mechanism of Action
The mechanism of action of N-[1-(2-Fluorophenyl)-2-oxopropyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide
- Molecular Formula : C₁₉H₂₇FN₂O₂
- Molecular Weight : 334.206 g/mol
- Key Features : Contains a 4-fluorophenyl group, a cyclohexyl ring, and a propylacetamido substituent.
- Synthesis : Prepared via a multicomponent reaction using 4-fluorobenzaldehyde, propylamine, acetic acid, and cyclohexylisocyanide .
- Physical Properties : Melting point = 150–152°C; higher molecular weight and hydrophobicity compared to the target compound due to bulky cyclohexyl and propyl groups.
- Biological Relevance: No specific activity reported, but the fluorophenyl-acetamide scaffold is common in bioactive molecules.
Comparison : The target compound lacks the cyclohexyl and propyl groups, resulting in a simpler structure and lower molecular weight (209.22 vs. 334.206 g/mol). The absence of these substituents may enhance solubility but reduce lipophilicity .
2-Chloro-N-(4-fluorophenyl)acetamide
- Molecular Formula: C₈H₇ClFNO
- Molecular Weight : 203.6 g/mol
- Key Features : Simplistic structure with a 4-fluorophenyl group and chloroacetamide moiety.
- Synthesis: Derived from coupling reactions, serving as an intermediate for derivatives like (quinolin-8-yloxy)acetamide .
- Structural Insights : Exhibits intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonding, influencing crystal packing .
Comparison: The target compound’s 2-fluorophenyl group (vs. The 2-oxopropyl chain in the target introduces steric bulk absent in the chloroacetamide analog, which may hinder hydrogen-bonding interactions .
Ocfentanil (N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
- Molecular Formula : C₂₂H₂₆FN₂O₂
- Molecular Weight : 378.46 g/mol
- Key Features : Fluorophenyl-acetamide core with a piperidine ring and methoxy group.
- Pharmacology : A potent opioid agonist listed under international drug control treaties .
Comparison: While both compounds share a fluorophenyl-acetamide backbone, Ocfentanil’s piperidine and phenylethyl groups confer opioid activity. The target compound lacks these pharmacophoric elements, highlighting how minor structural changes drastically alter biological function .
N-(2-(2-Oxopropyl)phenyl)acetamide
- Molecular Formula: C₁₁H₁₃NO₂
- Molecular Weight : 191.23 g/mol
- Key Features : Structural isomer of the target compound, differing only in fluorine absence.
- Properties : Similar acetamide backbone but without fluorine’s electron-withdrawing effects.
Comparison: Fluorine in the target compound may enhance metabolic stability and binding affinity to hydrophobic pockets in biological targets compared to this non-fluorinated analog .
Biological Activity
N-[1-(2-Fluorophenyl)-2-oxopropyl]acetamide is a synthetic compound with the molecular formula CHFNO and a molecular weight of 209.22 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to its interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicine and pharmacology.
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluoroacetophenone with acetic anhydride in the presence of a base such as sodium acetate. The reaction is conducted under reflux conditions, which facilitates the formation of the desired compound.
Chemical Structure
The structure of this compound is characterized by:
- A fluorinated phenyl group.
- An acetamide functional group.
- A ketone moiety contributing to its reactivity.
This compound exhibits biological activity primarily through its interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, resulting in various biological effects .
Pharmacological Effects
Research indicates that compounds similar to this compound may exhibit a range of pharmacological effects, including:
- Anti-inflammatory : Potential inhibition of pro-inflammatory cytokines.
- Analgesic : Similar compounds have shown opioid-like activities, suggesting potential pain-relieving properties.
- Anticancer : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation .
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with this compound and related compounds:
- Inflammation Modulation : In vitro studies demonstrated that certain derivatives could significantly reduce the release of inflammatory mediators in microglial cells, indicating potential therapeutic roles in neuroinflammatory conditions .
- Opioid Activity : A review of fentanyl analogs, which share structural similarities with this compound, revealed that some metabolites maintain opioid activity, which could translate to analgesic effects in clinical settings .
- Antiproliferative Properties : Research on bioactive compounds derived from microbial sources has shown that small molecular weight compounds can possess dual roles as antimicrobial and anticancer agents, suggesting a broader therapeutic potential for structurally related compounds .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Basic: What synthetic strategies are recommended for N-[1-(2-Fluorophenyl)-2-oxopropyl]acetamide, and how can reaction yields be optimized?
Methodological Answer:
A plausible route involves coupling 2-fluoroacetanilide (N-(2-fluorophenyl)acetamide) with a ketone-bearing propyl chain. For example:
Acylation : React 2-fluoroaniline with acetyl chloride in dichloromethane (CH₂Cl₂) using Na₂CO₃ as a base to form 2'-fluoroacetanilide .
Ketone Introduction : Employ a Friedel-Crafts acylation or alkylation to introduce the 2-oxopropyl group. Optimize stoichiometry (e.g., 1:1.5 molar ratio of acetyl chloride to substrate) and reaction time (e.g., 12–24 hours) to minimize side products .
Purification : Use silica gel column chromatography with gradients of methanol (0–8%) in CH₂Cl₂, followed by recrystallization from ethyl acetate .
Key Data :
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Acetyl chloride, Na₂CO₃, CH₂Cl₂ | 85–90% |
2 | Friedel-Crafts catalyst, 50°C | 58–65% |
Q. Basic: Which spectroscopic techniques are critical for structural validation, and what diagnostic peaks should be observed?
Methodological Answer:
- ¹H NMR : Expect signals for the acetamide methyl group at δ 2.14 ppm (s, 3H) and the 2-fluorophenyl aromatic protons as a doublet (δ 7.16–7.39 ppm, J = 8.4 Hz) . The 2-oxopropyl ketone does not protonate but influences neighboring shifts.
- 13C NMR : The carbonyl carbons (acetamide and ketone) appear at δ 168–170 ppm .
- MS (ESI/APCI+) : Look for [M+H]⁺ at m/z 210.1 (calculated for C₁₁H₁₂FNO₂) and isotope peaks for fluorine (1:3 natural abundance) .
Q. Basic: What in vitro models are suitable for preliminary pharmacological screening?
Methodological Answer:
- CNS Activity : Use neuronal cell lines (e.g., SH-SY5Y) to assess dopamine reuptake inhibition, referencing protocols for structurally related piperidine acetamides .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 60 minutes .
Q. Basic: How should stability studies be designed for this compound?
Methodological Answer:
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via HPLC-UV at 254 nm .
- Storage : Store at –20°C in amber vials; stability in DMSO (≤1 mM) is typically <7 days .
Q. Advanced: How can computational chemistry predict target binding affinity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with opioid receptors (e.g., μ-opioid). The 2-fluorophenyl group may enhance hydrophobic binding in the orthosteric pocket .
- DFT Calculations : Calculate HOMO-LUMO gaps (e.g., ~5.2 eV) to predict reactivity. The fluorine atom lowers electron density, affecting charge transfer .
Q. Advanced: How to resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays in triplicate to account for variability. For example, discrepancies in opioid receptor affinity may arise from assay conditions (e.g., GTPγS vs. cAMP) .
- Meta-Analysis : Pool data from PubChem and NIST entries, applying statistical weighting for sample size and methodology rigor .
Q. Advanced: How does fluorine substitution impact metabolic pathways?
Methodological Answer:
- CYP450 Metabolism : Fluorine reduces oxidative dealkylation by CYP3A4. Compare with non-fluorinated analogs using liver microsome assays. Metabolites can be identified via UPLC-QTOF-MS .
- Half-Life (t₁/₂) : Fluorinated analogs show extended t₁/₂ (e.g., 4.2 hours vs. 2.8 hours for non-fluorinated) due to decreased CYP-mediated clearance .
Q. Advanced: What methodologies establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Analog Synthesis : Modify the acetamide (e.g., replace methyl with cyclopropyl) or fluorophenyl (e.g., chloro/trifluoromethyl) groups .
- Biological Testing : Screen analogs for receptor binding (Kᵢ) and functional activity (EC₅₀) to correlate substituents with potency .
Q. Advanced: What chiral resolution techniques achieve enantiomeric purity?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (Rₜ difference ~2.1 minutes) .
- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .
Q. Advanced: How do advanced NMR techniques confirm stereochemistry?
Methodological Answer:
- 2D NMR (NOESY/ROESY) : Detect spatial proximity between the fluorophenyl ring and acetamide protons. A key NOE signal between H-6 (fluorophenyl) and the 2-oxopropyl methyl confirms the cis configuration .
- ¹³C DEPT-135 : Differentiate CH₃ (acetamide) and quaternary carbons (fluorophenyl C-2) .
Properties
IUPAC Name |
N-[1-(2-fluorophenyl)-2-oxopropyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-7(14)11(13-8(2)15)9-5-3-4-6-10(9)12/h3-6,11H,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFWQFVIIBYOKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1F)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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